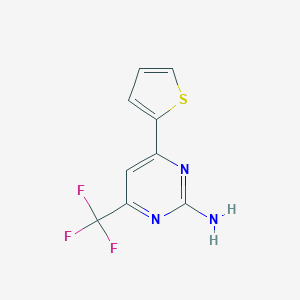

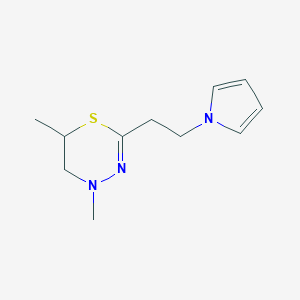

4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

Vue d'ensemble

Description

The compound "4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine" is a derivative of the thieno[2,3-d]pyrimidine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a crucial pharmacophore in drug design due to its structural similarity to naturally occurring nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a one-pot synthesis approach has been reported for thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the compound of interest. This method utilizes ketones, ethyl cyanoacetate, elemental sulfur, and formamide, highlighting the step economy and green chemistry aspects of the synthesis . Another approach for synthesizing related compounds involves the condensation of aldehydes with hydrazines, followed by crystallization to obtain the desired product . These methods demonstrate the versatility and adaptability of synthetic routes to access the thieno[2,3-d]pyrimidine core.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied using techniques such as X-ray crystallography. These analyses reveal that the molecules often assume a nearly planar conformation, which is important for their interaction with biological targets. The presence of substituents like the trifluoromethyl group can influence the overall geometry and electronic distribution within the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, which are essential for further functionalization and the development of more potent compounds. For example, nucleophilic substitution reactions have been employed to introduce different amines into the thieno[2,3-d]pyrimidine core, leading to novel derivatives with potential antitumor activities . The reactivity of these compounds can be further explored to synthesize a wide range of analogs with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit distinct optical properties, such as absorption and emission wavelengths, which can be controlled by the donor effect of terminal aryl groups . The introduction of fluorine atoms, as seen in the trifluoromethyl group, can significantly affect properties like solubility, dielectric constant, and moisture adsorption, which are critical parameters in the development of pharmaceutical agents . The planarity and electronic nature of the thieno[2,3-d]pyrimidine core also contribute to its ability to form stable complexes with biomolecules, which is a desirable feature for the design of fluorescent probes and sensors .

Applications De Recherche Scientifique

Synthesis and Structural Characterisation

- Complex Formation : This compound is used in the synthesis of diorganotin(IV) and diphenyllead(IV) complexes, where it acts as a chelating ligand. These complexes are characterized by various spectroscopic methods and X-ray diffraction, highlighting the compound's role in forming structurally diverse metal complexes (Rodríguez et al., 2007).

Chemical Synthesis and Analysis

- Facile Synthesis : A study details the synthesis of a derivative of this compound through a three-step procedure, showcasing its potential in chemical synthesis under mild conditions (Yang et al., 2014).

- Synthesis of Novel Derivatives : Research has been conducted on the systematic synthesis of novel pyrrylthieno[2,3-d]pyrimidines, indicating the versatility of this compound in creating new chemical entities (Bakhite et al., 2002).

Biological Activity

- Antitumor Activity : Certain enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidine, a related compound, exhibit notable antitumor activity. This suggests potential applications in cancer research and therapy (Gao et al., 2015).

Sensor and Optical Properties

- ICT-Based Sensor Properties : Derivatives of this compound have been shown to have unique optical properties and intramolecular charge transfer characteristics, useful in sensing applications (Muraoka et al., 2016).

Material Science

- Polyimide Synthesis : The compound is involved in the synthesis of novel fluorinated polyimides, indicating its role in advanced material science (Madhra et al., 2002).

Drug-Like Properties Evaluation

- EGFR Inhibitors Study : In a study of thieno[2,3-d]pyrimidines as EGFR inhibitors, derivatives of the compound have been evaluated for their drug-like properties, offering insights into their potential in pharmaceutical applications (Bugge et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information on the safety and hazards of a specific compound is typically provided in its Material Safety Data Sheet (MSDS)3.

Orientations Futures

The future directions for research on a specific compound would depend on its potential applications. For instance, if “4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine” shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials4.

Propriétés

IUPAC Name |

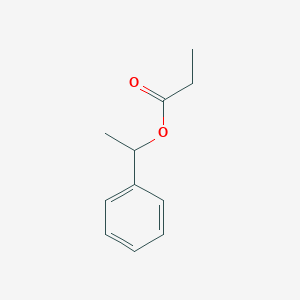

4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBAGSLQYJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304328 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

CAS RN |

396-63-4 | |

| Record name | NSC165424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)